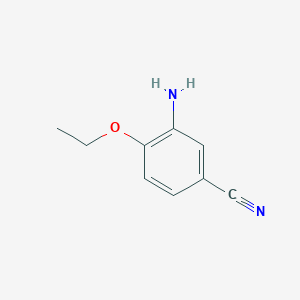

3-Amino-4-ethoxybenzonitrile

Description

Significance of Substituted Aryl Nitriles and Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Substituted aryl nitriles and aniline derivatives are foundational pillars in the edifice of modern chemical synthesis, prized for their versatility as intermediates in the creation of a vast array of complex molecules. numberanalytics.comontosight.aiontosight.ai

Aryl Nitriles: Aromatic nitriles, characterized by a nitrile (-C≡N) group attached to an aromatic ring, are pivotal in organic synthesis. numberanalytics.comfiveable.me They serve as precursors to a variety of functional groups, including amines, carboxylic acids, and amides, through reactions like reduction and hydrolysis. numberanalytics.comnumberanalytics.com Their utility extends to the synthesis of dyes, pharmaceuticals, and agrochemicals. numberanalytics.comup.pt The Sandmeyer and Rosenmund-von Braun reactions are classic methods for their preparation, while newer, transition-metal-catalyzed cyanations are continually being developed. up.ptwikipedia.orgbohrium.com

Aniline Derivatives: Aniline and its derivatives are indispensable in numerous industrial applications, including the manufacturing of dyes, pigments, and polymers. ontosight.aiontosight.airesearchgate.net In medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical agents. ontosight.ainih.gov The amino group on the aromatic ring is highly susceptible to electrophilic substitution, allowing for a wide range of chemical modifications. wikipedia.org Furthermore, the amino group can be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. wikipedia.org

The strategic combination of these two functionalities in a single molecule, as seen in aminobenzonitriles, creates a powerful synthetic building block with diverse potential.

Strategic Position of 3-Amino-4-ethoxybenzonitrile within Aromatic Nitrile Chemistry

This compound occupies a strategic position within the chemistry of aromatic nitriles due to the specific arrangement and electronic nature of its substituents. The molecule features an amino group and an ethoxy group on a benzonitrile (B105546) framework. This particular substitution pattern influences the reactivity of the aromatic ring and the nitrile group.

The presence of the electron-donating amino and ethoxy groups activates the benzene (B151609) ring towards electrophilic substitution. The ethoxy group, in particular, can influence the molecule's lipophilicity and solubility. The bromine atom in a related compound, 3-bromo-4-ethoxybenzonitrile, serves as a reactive handle for cross-coupling reactions, and can be substituted by an amino group to form this compound.

The nitrile group itself is a versatile functional group that can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. numberanalytics.comnumberanalytics.com The interplay of the activating amino and ethoxy groups with the electron-withdrawing nitrile group creates a unique electronic environment that can be exploited in various synthetic strategies.

General Overview of Research Trends Pertaining to Aminobenzonitriles

Research interest in aminobenzonitriles is on an upward trajectory, driven by their utility as intermediates in several key industrial sectors. Market analyses for related compounds like 2-aminobenzonitrile (B23959) and 4-aminobenzonitrile (B131773) indicate a growing demand in the pharmaceutical, agrochemical, and dye industries. github.commarketresearchfuture.comindustryarc.com

Current research focuses on several key areas:

Novel Synthetic Methodologies: The development of efficient and environmentally friendly methods for the synthesis of aminobenzonitriles is a significant area of research. This includes the exploration of new catalytic systems and one-pot procedures. rsc.org

Applications in Medicinal Chemistry: Aminobenzonitriles are valuable precursors for the synthesis of biologically active molecules. nih.govacs.org Research is ongoing to explore their potential in developing new therapeutic agents.

Materials Science: The unique electronic properties of aminobenzonitriles make them interesting candidates for applications in materials science, including the development of polymers and other functional materials. acs.org

Physicochemical Studies: Investigations into the photophysical properties and molecular interactions of aminobenzonitriles, particularly their behavior on metal nanoparticle surfaces, are contributing to a deeper understanding of their fundamental characteristics. acs.org

The continued exploration of aminobenzonitriles, including this compound, is expected to yield new applications and further solidify their importance in the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPQVOPYTZSSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 4 Ethoxybenzonitrile

Established Reaction Pathways for Ethoxy- and Amino-Substituted Benzonitriles

Traditional synthetic routes to 3-amino-4-ethoxybenzonitrile and related compounds often involve multi-step sequences and selective chemical transformations.

Selective Functional Group Transformations (e.g., Nitro Group Reduction)

A crucial step in many synthetic routes to this compound is the selective reduction of a nitro group to an amino group in the presence of a nitrile functionality. This transformation can be challenging as many reducing agents can also affect the nitrile group. niscpr.res.in

Several methods have been developed to achieve this chemoselectivity. A widely used reagent is stannous chloride dihydrate (SnCl₂·2H₂O) in an alcohol or ethyl acetate (B1210297) solvent. echemi.comstackexchange.com This method has been shown to effectively reduce aromatic nitro groups while leaving other sensitive groups like nitriles, esters, and halogens intact. echemi.comstackexchange.com Another approach utilizes catalytic hydrogenation with specific catalysts. For example, palladium on carbon (Pd/C) under hydrogen pressure is effective for reducing 4-hydroxy-3-nitrobenzonitrile (B1293937) to 3-amino-4-hydroxybenzonitrile (B81792) with high yields. Iron-based catalysts in the presence of a silane (B1218182) reducing agent have also demonstrated high chemoselectivity for nitro group reduction over other reactive functionalities, including nitriles. researchgate.net

| Reagent/Catalyst | Substrate Example | Conditions | Yield | Reference |

| SnCl₂·2H₂O | p-Nitrobenzoic acid | Absolute ethanol (B145695), 70°C | 94.5% | stackexchange.com |

| 10% Pd/C, H₂ | 4-Hydroxy-3-nitrobenzonitrile | Ethanol, 50 psi H₂, RT, 16h | 98% | |

| Iron(III) catalyst, silane | Various nitroarenes | - | High | researchgate.net |

Etherification Strategies for Ethoxy Substituent Introduction

The introduction of the ethoxy group is a key step in the synthesis of this compound. This is typically achieved through etherification reactions, where a hydroxyl group on the benzene (B151609) ring is converted to an ethoxy group.

One common method involves the Williamson ether synthesis, where a phenoxide ion reacts with an ethylating agent like ethyl iodide or diethyl sulfate. The phenoxide is generated by treating the corresponding phenol (B47542) with a base. Another strategy involves the use of trichloroacetimidates as alkylating reagents, which can be activated under thermal or Lewis acid-catalyzed conditions. syr.edu In the context of related structures, the alkylation of N-(2-hydroxy-4-nitrophenyl)acetamide with ethylating agents is a documented step. smolecule.com Furthermore, aminocatalytic enantioselective α-etherification of aldehydes represents a more advanced strategy for introducing ether functionalities, although its direct application to this compound synthesis is not explicitly detailed. researchgate.net

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Sonochemical Protocols and Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. semanticscholar.orgresearchgate.net This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to accelerate chemical reactions. semanticscholar.org

Ultrasound has been successfully applied to various reactions relevant to the synthesis of substituted benzonitriles and related heterocycles. For instance, the synthesis of Schiff bases from aminotriazoles and aldehydes was achieved in excellent yields within 3-5 minutes under ultrasound irradiation, compared to several hours using conventional heating methods. researchgate.netnih.gov Ultrasound has also been used to facilitate the synthesis of β-enaminone derivatives from β-dicarbonyl compounds and nitriles, and in the one-pot synthesis of 2-substituted benzofurans. nih.govbenthamdirect.com These examples highlight the potential of sonochemistry to provide a more efficient and environmentally friendly route for the synthesis of complex molecules. ias.ac.inplos.org

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Schiff base synthesis | Ultrasound, Methanol | 3-5 minutes | Excellent | nih.gov |

| Schiff base synthesis | Conventional reflux | ~5 hours | - | nih.gov |

| 1,5-Substituted triazole synthesis | Ultrasound, Water, RT | 30 minutes | 72-92% | rsc.org |

| 2-Aminopyrimidine synthesis | Ultrasound, Aqueous medium, 60-70°C | - | 72-80% | rsc.org |

Catalytic Methodologies for Enhanced Efficiency (e.g., Chemoenzymatic, Transition Metal-Free)

The development of novel catalytic systems is at the forefront of modern organic synthesis, aiming for higher efficiency and selectivity while minimizing waste.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical catalysis. researcher.life For instance, the chemoenzymatic synthesis of quinazolines has been reported, utilizing an alcohol dehydrogenase (ADH) catalytic system. nih.gov Lipases have also been explored for catalyzing the introduction of ethoxy groups via transesterification, although yields are currently moderate. smolecule.com Nitrile-hydrolyzing enzymes, such as nitrilases, are also being investigated for the selective conversion of nitriles to carboxylic acids, which could be a valuable tool in the synthesis of benzonitrile (B105546) derivatives. researchgate.netgoogle.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound is a process of significant interest, and its efficiency is highly dependent on the careful optimization of reaction parameters. A common and effective route to this compound is the catalytic hydrogenation of a suitable precursor, 4-ethoxy-3-nitrobenzonitrile. This transformation involves the reduction of a nitro group to an amine, a reaction for which various conditions can be fine-tuned to maximize yield and purity while minimizing reaction time.

Research into analogous reductions, such as the synthesis of 3-Amino-4-hydroxybenzonitrile from its nitro precursor, provides a strong basis for optimizing the synthesis of the target ethoxy compound. Studies have shown that palladium on carbon (Pd/C) is a highly effective catalyst for this type of nitro group reduction. The optimization process typically involves a systematic investigation of several key variables: catalyst loading, hydrogen pressure, temperature, and solvent choice.

For instance, laboratory-scale syntheses of similar aminobenzonitriles have achieved yields as high as 98% using a 10% Pd/C catalyst in ethanol at room temperature under a hydrogen pressure of 50 psi over 16 hours. However, for industrial applications, shorter reaction times are desirable. This can often be achieved by increasing the hydrogen pressure and temperature. Patent literature for related processes indicates that using higher pressures, in the range of 0.5 to 1.5 MPa, can significantly reduce reaction times to just 3-4 hours.

The choice of solvent is also critical. While alcohols like ethanol are common, other solvents may be selected based on solubility of the starting material, catalyst performance, and ease of removal during workup. The optimization process involves balancing these factors to find the most efficient and economical conditions.

A summary of typical optimization studies for the catalytic reduction of a nitroaromatic precursor is presented below.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | H₂ Pressure | Temperature | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5% Pd/C | 1 atm (balloon) | 25°C | Ethanol | 24 | 85 |

| 2 | 10% Pd/C | 50 psi (~3.4 atm) | 25°C | Ethanol | 16 | 98 |

| 3 | 10% Pd/C | 1.0 MPa (~10 atm) | 50°C | Methanol | 4 | 97 |

| 4 | 5% PtO₂ | 50 psi (~3.4 atm) | 25°C | Ethyl Acetate | 18 | 90 |

This table is a representative example based on typical conditions for similar chemical transformations as described in the literature.

Process Development and Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed during process development. The primary goals of scale-up are to ensure safety, consistency, cost-effectiveness, and sustainability without compromising product quality. acs.orgoup.com

Key considerations for the scale-up of a catalytic hydrogenation process include:

Catalyst Handling and Recovery: On a large scale, the use of powdered catalysts like Pd/C can pose safety risks (flammability) and make removal difficult. Process development may explore using pelletized or encapsulated catalysts for easier filtration. Efficient recovery and potential recycling of the precious metal catalyst are crucial for economic viability.

Heat Management: Catalytic hydrogenations are typically exothermic reactions. In large reactors, efficient heat dissipation is critical to prevent thermal runaways and the formation of impurities. acs.org The reactor must be equipped with adequate cooling systems, and the rate of hydrogen addition may need to be carefully controlled.

Solvent Selection and Volume: The choice of solvent on a large scale is dictated by factors beyond reaction performance, including cost, toxicity, environmental impact, and ease of recovery. While a solvent might be ideal on a lab scale, a less hazardous or more easily recyclable alternative like toluene (B28343) or 2-MeTHF might be chosen for production. acs.org The volume of solvent is also optimized to maximize reactor throughput while ensuring safe and efficient stirring. acs.org

Impurity Profile and Purification: Impurities that are negligible in small-scale reactions can become significant problems during scale-up. oup.com For example, incomplete reduction could leave residual nitro starting material, or side reactions could generate undesired byproducts. The process must include robust and scalable purification methods, such as crystallization, to ensure the final product meets quality specifications. acs.org Developing a crystallization process that avoids chromatographic purification is often a key goal in process development. acs.org

Process Safety and Robustness: A robust process is one that consistently produces the desired product even with slight variations in reaction parameters. oup.com This involves identifying critical process parameters and establishing acceptable ranges for them. A thorough safety assessment, including hazard and operability (HAZOP) studies, is essential before implementing the process on a manufacturing scale.

Table 2: Key Considerations for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale (grams) | Pilot / Industrial Scale (kilograms) | Rationale for Change |

|---|---|---|---|

| Catalyst Form | Powdered Pd/C | Pelletized or supported Pd/C | Easier filtration, reduced fire hazard, potential for use in a fixed-bed reactor. |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Allows for precise temperature control (heating and cooling) and robust operation. acs.org |

| Purification | Silica gel chromatography | Recrystallization | Chromatography is generally not economically feasible or practical for large quantities. acs.orgoup.com |

| Solvent | Ethanol / Ethyl Acetate | Toluene / 2-MeTHF | Lower cost, better safety profile, or improved impurity rejection during crystallization. acs.org |

| Process Control | Manual addition, magnetic stirring | Automated dosing, overhead mechanical stirring | Ensures better control over reaction rate, temperature, and mixing in large volumes. acs.org |

Chemical Reactivity and Derivatization Strategies of 3 Amino 4 Ethoxybenzonitrile

Reactivity of the Amino Functional Group

The amino group is a primary site of reactivity in 3-amino-4-ethoxybenzonitrile, participating in a variety of chemical transformations.

Electrophilic Aromatic Substitution Patterns on the Benzonitrile (B105546) Core

The amino and ethoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. lkouniv.ac.in The powerful electron-donating nature of the amino group, in particular, significantly enhances the electron density of the benzene (B151609) ring, making it highly reactive towards electrophiles. lkouniv.ac.in The positions ortho and para to the amino group are C2 and C4. Since the C4 position is already substituted with an ethoxy group, electrophilic attack is directed to the C2 and C6 positions. The ethoxy group also directs to its ortho and para positions (C3 and C5). The combined directing effects of the amino and ethoxy groups reinforce substitution at the C5 position. The nitrile group is a meta-directing deactivator. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration typically involves treating the aromatic ring with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation is achieved using fuming sulfuric acid, which contains sulfur trioxide (SO₃), or by heating with concentrated sulfuric acid. masterorganicchemistry.com

However, the strong activating nature of the amino group can lead to challenges. For instance, direct nitration of anilines can result in oxidation of the amino group and the formation of a mixture of products, including an unexpected amount of the meta-isomer. chemistrysteps.com This occurs because the acidic reaction conditions protonate the basic amino group, forming an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. chemistrysteps.com

Diazotization and Subsequent Transformations of the Amino Moiety

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C). google.comgoogle.com The resulting diazonium salt is a valuable intermediate that can undergo a wide range of subsequent transformations, making it a versatile tool in organic synthesis.

For example, a similar compound, 3-nitro-4-aminophenol, is converted to its diazonium salt and then undergoes a bromination reaction in the presence of cuprous bromide. google.com The nitro group is subsequently reduced to an amino group. google.com This suggests that the diazonium salt of this compound could be used to introduce a variety of substituents onto the aromatic ring.

Table 1: Potential Transformations of the Diazonium Salt of this compound

| Reagent | Product Functional Group | Reaction Type |

|---|---|---|

| CuCl/HCl | -Cl | Sandmeyer Reaction |

| CuBr/HBr | -Br | Sandmeyer Reaction |

| CuCN/KCN | -CN | Sandmeyer Reaction |

| H₂O, heat | -OH | Hydrolysis |

| HBF₄, heat | -F | Schiemann Reaction |

| H₃PO₂ | -H | Deamination |

Condensation Reactions for Schiff Base Formation

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. scispace.comdergipark.org.tr This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. scispace.com The formation of the characteristic azomethine (-C=N-) group is a key feature of this transformation. dergipark.org.tr

These reactions are often catalyzed by acids or bases and can sometimes be carried out under solvent-free conditions. scispace.com The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the aldehyde or ketone reactant. These compounds and their metal complexes have applications in various fields, including coordination chemistry and materials science. bohrium.com

Amidation and Sulfonamidation Reactions

The nucleophilic amino group of this compound can react with acylating or sulfonylating agents to form amides and sulfonamides, respectively. Amidation is typically achieved by reacting the amine with an acyl halide, anhydride, or carboxylic acid. researchgate.net Sulfonamidation involves the reaction with a sulfonyl halide, such as a sulfonyl chloride. scispace.com

For instance, a patent describes the synthesis of 3-amino-4-methoxyacetanilide from 2,4-dinitrochlorobenzene, where an amidation step is involved. googleapis.com Another patent details the use of sulfonyl chlorides for the preparation of sulfonamides. google.com These reactions are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, which can significantly alter the chemical and physical properties of the parent molecule.

Transformations Involving the Nitrile Functional Group

The nitrile group of this compound is also a site for chemical modification, offering pathways to other important functional groups.

Hydrolysis and Reduction Reactions of the Cyano Group

The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. libretexts.orgsavemyexams.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid. chemguide.co.uk This process proceeds through an amide intermediate. chemistrysteps.com Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, initially forms a carboxylate salt, which then requires acidification to yield the free carboxylic acid. chemguide.co.ukchemistrysteps.com

Alternatively, the nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.in Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like nickel, is another method for the reduction of nitriles. savemyexams.comncert.nic.in

Table 2: Summary of Reactions of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Catalytic Hydrogenation | H₂, Ni catalyst | Primary Amine (-CH₂NH₂) |

Nucleophilic Additions to the Carbon-Nitrogen Triple Bond

The carbon-nitrogen triple bond of the nitrile group in this compound is susceptible to nucleophilic attack, a characteristic reaction of nitriles. This reactivity is fundamental to converting the nitrile into other important functional groups, such as ketones and amides.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile carbon. The initial reaction forms an imine salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. For instance, the reaction of a 2-aminobenzonitrile (B23959) derivative with a Grignard reagent, followed by hydrolysis, produces 2-aminobenzophenones. researchgate.net This method avoids the common side reaction of the organometallic reagent attacking the ketone product, as the ketone is only formed after the addition of water. researchgate.net

Addition of Sulfinates: A palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles represents another strategy for forming ketones. This reaction proceeds via desulfination and addition, yielding o-aminobenzophenones in moderate to excellent yields. mdpi.com The reaction is compatible with a range of functional groups on both the aminobenzonitrile and the arylsulfinate. mdpi.com

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. This transformation is a classic example of nucleophilic addition, where water acts as the nucleophile. Enzymatic hydrolysis offers a milder and more selective alternative. For example, nitrilase enzymes, such as those from Gordonia terrae, can convert substituted benzonitriles into their corresponding carboxylic acids with high efficiency and purity under mild conditions (e.g., pH 8.0, 40 °C). researchgate.net

The following table summarizes key nucleophilic addition reactions at the nitrile group.

| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Ref. |

| Grignard Reagent (R-MgX) | 1. Diethyl ether or THF2. H₃O⁺ workup | Ketone | researchgate.net |

| Sodium Arylsulfinate | Pd(OAc)₂, bpy, p-NBSA, THF/H₂O, 80 °C | Ketone | mdpi.com |

| Water (H₂O) | Acid or Base catalyst, heat | Carboxylic Acid | mdpi.com |

| Water (H₂O) | Nitrilase enzyme | Carboxylic Acid | researchgate.net |

Cycloaddition Reactions Involving the Nitrile

The nitrile group of this compound can participate in cycloaddition reactions, particularly as a 1,3-dipolarophile precursor, leading to the formation of five-membered heterocyclic rings.

The most prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. beilstein-journals.org In this type of reaction, the nitrile is first converted into a nitrile oxide intermediate. Aryl nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation (e.g., with diacetoxyiodobenzene) or by dehydrohalogenation of a hydroximoyl chloride. beilstein-journals.orgtandfonline.com This highly reactive 1,3-dipole then readily reacts with a variety of dipolarophiles (molecules with a double or triple bond) to form isoxazolines (from alkenes) or isoxazoles (from alkynes). beilstein-journals.orgacs.org

The regioselectivity and rate of these cycloadditions are influenced by the electronic properties of both the nitrile oxide and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. acs.orgacs.org Reactions with electron-poor dipolarophiles are often accelerated in aqueous or protic solvents. acs.orgacs.org The reaction proceeds through a concerted, though often asynchronous, transition state. nih.gov

Below is a table illustrating the types of heterocyclic products formed from the cycloaddition of an aryl nitrile oxide (derived from an aryl nitrile) with various dipolarophiles.

| Dipolarophile | Resulting Heterocycle | Ref. |

| Alkene (e.g., Cyclopentene) | Isoxazoline | acs.org |

| Alkyne | Isoxazole | beilstein-journals.org |

| N-Phenylmaleimide | Isoxazoline-fused system | tandfonline.com |

| Ethyl acrylate | 5-Substituted isoxazoline | tandfonline.com |

| Furanone | Furanone-fused isoxazoline | bohrium.com |

Role as a Precursor in Complex Organic Molecule Synthesis

This compound is a valuable building block for constructing more complex molecules, particularly heterocyclic compounds, due to the strategic positioning of its functional groups.

Building Block for Heterocyclic Scaffolds (e.g., Quinolines, Benzotriazinones, Triazoles)

The ortho-relationship between the amino and nitrile groups is key to its utility in synthesizing fused heterocyclic systems.

Quinolines: 2-Aminobenzonitriles are versatile precursors for various substituted quinolines. For example, highly substituted 4-aminoquinolines can be synthesized via an iron(III) chloride-catalyzed reaction between 2-aminobenzonitriles and activated alkynes, proceeding through a sequential aza-Michael addition and intramolecular annulation. iitg.ac.in Another approach involves the condensation of 2-aminobenzonitriles with ketones or aldehydes, often catalyzed by acids or bases, to form the quinoline (B57606) core. connectjournals.com Gold-catalyzed annulation of 2-aminobenzonitriles with ynamides has also been reported to produce 2,4-diaminoquinolines. rsc.org

Benzotriazinones: While direct synthesis from this compound is less commonly cited, the analogous 2-aminobenzamide (B116534) or methyl anthranilate structures are standard starting materials for benzotriazinones. nih.gov These are typically formed through diazotization of the amino group followed by intramolecular cyclization. Given that the nitrile group of this compound can be hydrolyzed to a carboxamide, it serves as an indirect precursor to this important heterocyclic scaffold.

Triazoles: The 1,2,4-triazole (B32235) ring system can be constructed from 2-aminobenzonitriles. One method involves converting the 2-aminobenzonitrile into an N'-(2-cyanophenyl)-N,N-dimethylformimidamide, which then undergoes heterocyclization with carboxylic acid hydrazides to form [2-(3-R-1H- nih.govCurrent time information in Bangalore, IN.nih.gov-triazol-5-yl)phenyl]amines. mdpi.com Another general strategy for synthesizing 1,2,4-triazoles involves the base-mediated annulation of nitriles with hydrazines. rsc.org

The table below outlines synthetic routes to these heterocycles starting from aminobenzonitrile derivatives.

| Target Heterocycle | Key Reagents | Catalyst/Conditions | Ref. |

| 4-Aminoquinolines | Activated Alkynes | FeCl₃ | iitg.ac.in |

| 2,4-Diaminoquinolines | Ynamides | AuCl/AgOTf | rsc.org |

| 4-Aminoquinoline Derivatives | Aldehydes/Ketones | t-BuOK | connectjournals.com |

| [2-(3-R-1H- nih.govCurrent time information in Bangalore, IN.nih.gov-triazol-5-yl)phenyl]amines | DMF/DMA, Acid Hydrazides | Acetic Acid | mdpi.com |

| 1,3,5-Trisubstituted 1,2,4-triazoles | Hydrazines | Base-mediated | rsc.org |

Participation in Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly efficient for building molecular complexity. nih.gov 2-Aminobenzonitriles, including this compound, are excellent substrates for such reactions.

Synthesis of Quinolines: A notable example is a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones under palladium catalysis to produce polysubstituted quinolines. rsc.org This process involves the initial formation of an N-bound intermediate, followed by intramolecular carbopalladation of the cyano group and subsequent condensation to form the quinoline ring. rsc.org

Synthesis of Quinazolines and Related Heterocycles: 2-Aminobenzonitriles react with aldehydes in cyclocondensation reactions to yield 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net They can also participate in Lewis acid-driven reactions with donor-acceptor cyclopropanes to create complex polycyclic frameworks like tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones. iitg.ac.in Furthermore, MCRs of 2-aminobenzonitriles with carbodiimides, mediated by SnCl₄, can selectively produce either 2,4-diaminoquinazolines or 2-amino-4-iminoquinazolines, depending on the carbodiimide (B86325) substituents. iitg.ac.in

The following table details several multi-component reactions utilizing aminobenzonitrile derivatives.

| Product Type | Component 2 | Component 3 | Catalyst/Conditions | Ref. |

| Polysubstituted Quinolines | Arylboronic Acid | Ketone | Palladium catalyst | rsc.org |

| Tetrahydroquinazolines | Alkylidene Malonates | - | SnCl₄ | iitg.ac.in |

| 2,4-Diaminoquinazolines | Secondary/Tertiary Alkyl Carbodiimides | - | SnCl₄ | iitg.ac.in |

| 2-Amino-4-iminoquinazolines | Aryl/Primary Alkyl Carbodiimides | - | SnCl₄ | iitg.ac.in |

| Iminocoumarin/Quinoline Polymers | Diynes | Disulfonyl Azides | CuCl, Et₃N | acs.org |

Spectroscopic Characterization Techniques and Structural Analysis of 3 Amino 4 Ethoxybenzonitrile

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For 3-Amino-4-ethoxybenzonitrile, the spectra would be dominated by vibrations of the amino (-NH₂), ethoxy (-OCH₂CH₃), nitrile (-C≡N), and the substituted benzene (B151609) ring.

The FT-IR spectrum of this compound is expected to show distinct peaks corresponding to its functional groups. The amino group typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching is expected around 2200-2240 cm⁻¹. The presence of the ethoxy group would be confirmed by C-O stretching vibrations, typically observed in the 1200-1260 cm⁻¹ region for the aryl-O bond and around 1040-1050 cm⁻¹ for the O-CH₂ bond. Aliphatic C-H stretching from the ethyl group would be seen in the 2850-2960 cm⁻¹ range. publish.csiro.auchemicalbook.comresearchgate.net

Raman spectroscopy provides complementary information. While the polar nitrile group shows a strong IR band, its Raman signal might be weaker, though still clearly observable. researchgate.net Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra. The symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | acs.org |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | acs.org |

| Aromatic Ring | C-H Stretch | > 3000 | publish.csiro.au |

| Ethyl Group | Aliphatic C-H Stretch | 2850 - 2960 | publish.csiro.au |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2240 | publish.csiro.au |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | researchgate.net |

| Ethoxy Group | Aryl-O Stretch | 1200 - 1260 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of this compound, the ethyl group would give rise to a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂), with coupling between them. researchgate.net The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary but is often found in the 3.5-4.5 ppm range. The aromatic region would show signals for the three protons on the benzene ring. Based on the substitution pattern, one would expect a doublet for the proton at position 5, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 2. Their exact chemical shifts would be influenced by the electronic effects of the amino, ethoxy, and nitrile substituents.

The ¹³C NMR spectrum would provide further structural confirmation. ksu.edu.sa The nitrile carbon is expected to appear in the range of 118-120 ppm. The carbons of the ethyl group would be found in the upfield region, typically around 15 ppm for the CH₃ and 64 ppm for the OCH₂. researchgate.net The six aromatic carbons would have distinct signals in the 100-160 ppm range, with the carbon attached to the ethoxy group being the most downfield due to the oxygen's deshielding effect, and the carbon attached to the amino group being shielded. The carbon bearing the nitrile group is also expected in this region. chemicalbook.comrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| -CH₃ (ethoxy) | ~1.4 (triplet) | ~15 | researchgate.netbrainly.com |

| -OCH₂- (ethoxy) | ~4.0 (quartet) | ~64 | researchgate.netbrainly.com |

| -NH₂ | ~3.5 - 4.5 (broad singlet) | - | rsc.org |

| Aromatic C-H | ~6.5 - 7.5 (multiplets) | ~100-135 | rsc.orgchemicalbook.com |

| C-CN | - | ~100-110 | chemicalbook.com |

| C-NH₂ | - | ~145-150 | chemicalbook.comrsc.org |

| C-OEt | - | ~150-155 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₀N₂O), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 162.18 g/mol . nih.gov

The fragmentation pattern upon electron ionization would likely involve characteristic losses of functional groups. A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a prominent peak. Another expected fragmentation is the loss of the entire ethoxy group (-OC₂H₅, 45 Da) or just the ethyl radical (-C₂H₅, 29 Da). The loss of HCN (27 Da) from the nitrile group is also a plausible fragmentation pathway for benzonitrile (B105546) derivatives.

Plausible Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway | Source |

|---|---|---|---|

| 162 | [M]⁺ | Molecular Ion | nih.gov |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical | - |

| 134 | [M - C₂H₄]⁺ | Loss of ethylene (McLafferty rearrangement) | publish.csiro.au |

| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical | publish.csiro.au |

| 118 | [M - C₂H₄ - O]⁺ or [M - OC₂H₅ + H]⁺ | Further fragmentation | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the benzene ring and n→π* transitions associated with the non-bonding electrons of the amino and ethoxy groups, and the nitrile group.

The benzene ring itself has characteristic absorptions, which are significantly shifted and intensified by the presence of the electron-donating amino and ethoxy groups and the electron-withdrawing nitrile group. These substituents extend the conjugation of the π-system. Typically, substituted benzonitriles show strong absorption bands. For instance, 3-aminobenzonitrile (B145674) exhibits absorption maxima around 230 nm and 300-320 nm. guidechem.comnist.gov The presence of the additional auxochromic ethoxy group in this compound would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. acs.org

Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Chromophore | Source |

|---|---|---|---|

| π→π* | ~240-260 | Benzene Ring & Substituents | acs.org |

| π→π* (Charge Transfer) | ~320-350 | Donor-Acceptor System | acs.org |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminobenzonitrile |

| 4-ethoxybenzonitrile |

| 4-ethoxyaniline |

| Benzene |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Ethoxybenzonitrile

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. Geometry optimization is a fundamental application of DFT, where the goal is to find the minimum energy conformation of a molecule. For 3-amino-4-ethoxybenzonitrile, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netanalis.com.my

The optimized geometry reveals critical information about the molecule's planarity and the spatial arrangement of its substituent groups—the amino (-NH2), ethoxy (-OCH2CH3), and nitrile (-C≡N) groups. The calculations for related aminobenzonitrile structures show that the benzene (B151609) ring may exhibit slight distortions from a perfect hexagon due to the electronic effects of the substituents. analis.com.my The bond lengths and angles obtained from the optimized structure serve as the foundation for further computational analyses, including vibrational and electronic property calculations.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Bond/Angle | Typical Calculated Value | Significance |

| Bond Lengths | C≡N | ~1.15 Å | Reflects the triple bond character of the nitrile group. |

| C-C (aromatic) | ~1.39 - 1.41 Å | Indicates the aromatic nature of the benzene ring. | |

| C-N (amino) | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the ring. | |

| C-O (ethoxy) | ~1.36 Å | Shows partial double bond character due to electron delocalization. | |

| Bond Angles | C-C-C (aromatic) | ~118° - 121° | Deviations from 120° indicate ring strain from substituents. |

| C-C≡N | ~179° | Nearly linear geometry is characteristic of the nitrile group. | |

| H-N-H | ~115° | Typical angle for an sp2-hybridized amino group attached to an aromatic system. |

Note: These values are representative and based on DFT studies of similar substituted benzonitriles. Specific values for this compound would require a dedicated computational study.

**5.2. Electronic Structure Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. numberanalytics.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small gap suggests the molecule is more polarizable and reactive. For this compound, the electron-donating amino and ethoxy groups are expected to raise the HOMO energy, while the electron-withdrawing nitrile group lowers the LUMO energy, likely resulting in a moderately small energy gap, indicating potential for chemical reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher E(HOMO) indicates a greater ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower E(LUMO) indicates a greater ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap suggests higher reactivity and lower kinetic stability. numberanalytics.combohrium.com |

Note: The specific energy values are dependent on the computational method and have not been reported for this specific molecule.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. The oxygen atom of the ethoxy group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles.

Ionization Potential (I) and Electron Affinity (A) relate to the HOMO and LUMO energies, respectively.

Chemical Hardness (η) measures the resistance to a change in electron configuration and is related to the HOMO-LUMO gap. Hard molecules have a large gap, while soft molecules have a small gap.

Electronic Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

Local reactivity descriptors, such as Fukui functions, identify which specific atoms within the molecule are most likely to participate in a reaction.

Table 3: Key Global Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or change; related to stability. |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Describes the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it is saturated with electrons. |

Note: These descriptors are derived from the energies of the frontier orbitals.

Vibrational Frequency Analysis and Spectroscopic Simulations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a simulated spectrum can be generated. ias.ac.in These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental spectra. researchgate.net

This analysis allows for the unambiguous assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include:

The C≡N stretching vibration, typically appearing as a sharp, intense band in the IR spectrum. orientjchem.org

The symmetric and asymmetric N-H stretching vibrations of the amino group.

The C-O-C stretching of the ethoxy group.

Various C-H and C-C stretching and bending modes of the aromatic ring. jchps.com

Comparing the computed spectrum with an experimental one helps to confirm the molecular structure and provides insight into the molecule's vibrational properties. researchgate.net

Table 4: Illustrative Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3500 cm⁻¹ | ~3450 cm⁻¹ |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3400 cm⁻¹ | ~3360 cm⁻¹ |

| Nitrile (-C≡N) | C≡N Stretch | ~2240 cm⁻¹ | ~2220 cm⁻¹ |

| Ethoxy (C-O-C) | C-O Asymmetric Stretch | ~1270 cm⁻¹ | ~1260 cm⁻¹ |

Note: Values are representative based on studies of related aminobenzonitriles and methoxybenzonitriles. analis.com.myorientjchem.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. mdpi.com

Table 5: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution to Surface Area | Description |

| H···H | ~50-60% | Represents the most abundant, though weaker, van der Waals interactions. nih.gov |

| C···H / H···C | ~15-25% | Indicates C-H···π interactions, contributing to crystal packing. mdpi.com |

| N···H / H···N | ~10-15% | Corresponds to the strong N-H···N hydrogen bonds. analis.com.mynih.gov |

| O···H / H···O | ~5-10% | Represents weaker C-H···O hydrogen bonds. nih.gov |

Note: The percentages are illustrative, based on Hirshfeld analyses of similar crystalline organic compounds.

Advanced Applications of 3 Amino 4 Ethoxybenzonitrile in Materials Science and Organic Synthesis

Role in the Development of Functional Organic Materials

The specific arrangement of electron-donating (amino, ethoxy) and electron-withdrawing (nitrile) groups makes 3-Amino-4-ethoxybenzonitrile and its analogues valuable precursors for functional organic materials. These materials are designed to have specific optical, electronic, or chemical properties.

Precursors for Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound. While specific examples detailing the use of this compound are not prevalent, its close structural analogues, such as 3-amino-4-methoxybenzanilide, are well-documented as crucial intermediates in the dye and pigment industry.

This analogue, sometimes known as Fast Red KD Base, is diazotized and then coupled with other molecules to produce a variety of vibrant and durable colorants. Its applications include the dyeing and printing of cotton, viscose, and linen fibers. Furthermore, it is a key precursor for a range of organic pigments used in paints, inks, and plastics. Another related compound, 3-amino-4-ethoxyacetanilide, is also identified as a valuable coupler intermediate for producing azo dyes. The structural similarity between these compounds and this compound, particularly the shared 3-amino-4-alkoxy aniline (B41778) core, strongly suggests its utility in the synthesis of analogous chromophores.

Below is a table of pigments synthesized using the closely related intermediate, 3-amino-4-methoxybenzanilide.

| Pigment Class | C.I. Name | Color |

| Naphthol AS | Pigment Red 31 | Red |

| Naphthol AS | Pigment Red 32 | Red |

| Naphthol AS | Pigment Red 146 | Red |

| Benzimidazolone | Pigment Red 176 | Red |

| - | Pigment Violet 43 | Violet |

| Data sourced from related intermediate applications. |

Contributions to Electronic Materials Research (e.g., Aggregation-Induced Emission)

In the field of electronic materials, there is a constant search for novel organic molecules with unique photophysical properties. One such property is Aggregation-Induced Emission (AIE), a phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive when they aggregate in a solid state or in poor solvents. This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes light emission.

AIE-active molecules, known as AIEgens, are being explored for applications in organic light-emitting diodes (OLEDs), biomedical imaging, and chemical sensors. While the aminobenzonitrile structural motif is a component in some advanced materials, direct research specifically linking this compound to the development of AIEgens is not widely documented in current literature. However, its molecular structure, which could be incorporated into larger, more complex systems, makes it a potential candidate for future research in the design of new AIE-active materials.

Contribution to Catalysis and Ligand Design

The presence of nitrogen and oxygen atoms with lone pairs of electrons in this compound suggests potential for coordination with metal centers. Molecules with such features can act as ligands in the formation of metal complexes, which are the basis for many catalysts. However, the application of this compound specifically as a ligand in catalyst design is not a prominent area of research found in the scientific literature. Catalysis studies involving similar molecules have primarily focused on the synthesis of the amino compounds (e.g., the catalytic hydrogenation of a nitro precursor) rather than the use of the amino compound as a catalytic component.

Intermediates in Fine Chemical and Specialty Chemical Production

The primary and most significant application of this compound is its role as a versatile intermediate in the synthesis of high-value organic compounds. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound is a classic example of a building block used to create them.

As discussed previously, its structural analogues are key intermediates in the production of specific dyes and pigments. Beyond colorants, this class of molecule is valuable for synthesizing complex heterocyclic structures. For instance, the related compound 3-amino-4-bromobenzonitrile (B1371591) has been used as a reactant in palladium-catalyzed reactions to synthesize quinazolinones. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.

The reactivity of the amino group (e.g., for diazotization, acylation, or as a nucleophile) and the potential for chemical transformation of the nitrile group make this compound a valuable starting material for creating a diverse library of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Future Perspectives and Emerging Research Avenues in 3 Amino 4 Ethoxybenzonitrile Chemistry

Exploration of Unconventional Synthetic Pathways and Methodological Advancements

The conventional synthesis of aminobenzonitriles often relies on multi-step processes that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The future of 3-Amino-4-ethoxybenzonitrile synthesis lies in the adoption of unconventional and more sustainable methodologies. These advanced approaches aim to improve efficiency, reduce environmental impact, and potentially uncover novel reactivity.

One promising area is photocatalysis , which utilizes light energy to drive chemical reactions. The synthesis of benzonitriles through photocatalytic ammoxidation of benzyl (B1604629) alcohols has been demonstrated using heterogeneous photocatalysts like BiOBr nanosheets. chemistryviews.org This method offers a greener alternative to traditional oxidation methods. Future research could focus on adapting these photocatalytic systems for the direct synthesis of this compound, potentially from a suitably substituted benzyl alcohol, under mild conditions. Another avenue in photocatalysis is the synthesis of α-aminonitriles using near-infrared light and photosensitizers like zinc phthalocyanines, which could be explored for derivatization reactions of the amino group in this compound. chemrxiv.orgdoi.orgresearchgate.net

Enzymatic synthesis represents another frontier for the green production of nitriles. The discovery of enzymes with promiscuous activity, such as galactose oxidase, has enabled the one-pot conversion of alcohols to nitriles under mild, cyanide-free conditions. uva.nl The application of such biocatalysts for the synthesis of this compound could offer high selectivity and a significantly improved environmental profile. Research in this area would involve screening for or engineering enzymes that can accommodate the specific substitution pattern of the target molecule.

Microwave-assisted synthesis has already shown utility in the preparation of various amino-substituted heterocyclic compounds and could be applied to accelerate and improve the efficiency of synthetic routes to this compound and its derivatives. researchgate.netmdpi.comconnectjournals.comnih.govmdpi.com The rapid heating and potential for solvent-free reactions can lead to shorter reaction times, higher yields, and cleaner reaction profiles.

The table below summarizes potential unconventional synthetic pathways for this compound.

| Methodology | Potential Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source, reduced waste. | Development of selective photocatalysts for the direct synthesis or derivatization of this compound. |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts, cyanide-free nitrile formation. | Screening and engineering of enzymes for the specific synthesis of this compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. | Optimization of microwave protocols for key synthetic steps in the formation of the this compound scaffold. |

Design and Synthesis of Novel Derivatives for Targeted Chemical Functions

The functional groups of this compound—the amino, ethoxy, and nitrile moieties—offer multiple points for chemical modification, making it an excellent scaffold for the design and synthesis of novel derivatives with tailored properties. Benzonitrile (B105546) derivatives are known to be valuable in pharmaceuticals and materials science. researchgate.net

In the realm of materials science , benzonitrile derivatives are being explored for their applications in organic electronics. For instance, carbazole-benzonitrile derivatives have been developed as host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). uva.nl The unique electronic properties of the benzonitrile core can be tuned by the introduction of various substituents. Future research could involve the synthesis of novel derivatives of this compound with extended conjugation or specific donor-acceptor properties for applications in organic electronics, such as thermally activated delayed fluorescence (TADF) emitters or components of organic solar cells.

The amino group of this compound is a key handle for derivatization. It can be readily transformed into a wide range of other functional groups or used as a nucleophile in coupling reactions. For example, the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles and ynones has been reported. cardiff.ac.uk Similar strategies could be employed with this compound to access novel heterocyclic structures with potential biological activity. The development of new organocatalytic methods for the synthesis of α-aminonitriles also opens up possibilities for derivatizing the amino group. mdpi.com

The following table outlines potential areas for the design of novel derivatives.

| Application Area | Design Strategy | Potential Function |

| Organic Electronics | Introduction of carbazole, triphenylamine, or other electron-donating/transporting moieties. | Host materials for OLEDs, TADF emitters, components of organic photovoltaics. |

| Medicinal Chemistry | Synthesis of quinoline (B57606), pyrazole, or other heterocyclic derivatives via reactions of the amino and nitrile groups. | Kinase inhibitors, antimicrobial agents, other therapeutic applications. |

| Functional Dyes | Derivatization of the amino group to create azo dyes or other chromophoric systems. | pH sensors, fluorescent probes, components for dye-sensitized solar cells. |

Integration with Automated and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry presents a paradigm shift in how molecules are prepared, offering enhanced control, reproducibility, and the ability to rapidly explore chemical space. The synthesis of this compound and its derivatives is well-suited for these modern techniques.

Automated synthesis platforms , which can perform multi-step reactions with minimal human intervention, could be programmed to synthesize a library of this compound derivatives. chemrxiv.org Cartridge-based automated synthesizers, for example, allow for the sequential execution of different reactions, such as amide couplings or the formation of heterocycles, by simply changing the reagent cartridges. youtube.comsynplechem.com This approach would enable the rapid generation of a diverse set of molecules for screening in drug discovery or materials science applications.

The table below details the potential benefits of integrating these modern methodologies.

| Methodology | Key Advantages | Application to this compound |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility. | Automated synthesis of a diverse library of derivatives for biological screening or materials property evaluation. |

| Flow Chemistry | Precise reaction control, enhanced safety, ease of scalability, potential for reaction telescoping. | Development of a continuous flow process for the efficient and safe production of this compound and its key intermediates. |

Computational Predictions for Unexplored Reactivities and Material Science Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and the properties of materials. utexas.edu Applying these computational methods to this compound can guide experimental work and accelerate the discovery of new applications.

DFT calculations can be used to study the electronic structure of this compound and its derivatives, providing insights into their HOMO-LUMO energy levels, which are crucial for predicting their performance in electronic devices. worldscientific.com By modeling the effects of different substituents on these electronic properties, it is possible to rationally design novel materials with optimized characteristics for applications such as OLEDs or organic photovoltaics.

In terms of reactivity , DFT can be employed to investigate the mechanisms of various reactions involving this compound. For example, computational studies can elucidate the regioselectivity and reaction barriers in cycloaddition reactions or predict the most favorable sites for electrophilic or nucleophilic attack. academie-sciences.frnih.gov This information can be invaluable for planning synthetic routes and developing new transformations. For instance, DFT could be used to predict the feasibility of novel cyclization reactions involving the amino and nitrile groups to form unique heterocyclic systems.

The following table highlights the potential applications of computational chemistry in the study of this compound.

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure calculations. | Prediction of HOMO/LUMO energies, charge transport properties, and suitability for organic electronic applications. |

| DFT and Molecular Dynamics | Reaction mechanism studies. | Elucidation of reaction pathways, prediction of regioselectivity, and guidance for the development of novel synthetic methods. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | In silico screening of virtual libraries of derivatives to identify promising candidates for further synthesis and testing. |

By embracing these future perspectives and emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 3-Amino-4-ethoxybenzonitrile and its derivatives?

Methodological Answer:

The synthesis of this compound can be inferred from analogous nitro-to-amine reduction pathways. A two-step approach is recommended:

Nitro Group Reduction : Start with 3-nitro-4-ethoxybenzonitrile and reduce the nitro group to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol. This mirrors the reduction of 4-(Ethylamino)-3-nitrobenzonitrile to form 4-(Ethylamino)-3-aminobenzonitrile .

Substitution Reactions : Introduce functional groups (e.g., halides, amines) via nucleophilic substitution. For example, replace the ethoxy group with other nucleophiles (e.g., thiols) under basic conditions (e.g., NaOH).

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC (>98% by area normalization).

How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Expect aromatic protons as multiplets (δ 6.8–7.5 ppm). The ethoxy group’s methylene (CH₂) appears as a quartet (δ 3.4–4.0 ppm), and the methyl group as a triplet (δ 1.2–1.4 ppm). The amine proton (NH₂) may appear as a broad singlet (δ 5.0–6.0 ppm) but is often exchange-broadened .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while aromatic carbons range from δ 110–150 ppm.

- IR : A strong absorption band near 2220 cm⁻¹ confirms the nitrile group (C≡N). The amine (N-H stretch) appears as a broad peak at 3300–3500 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should match the molecular weight (C₉H₁₀N₂O: 162.08 g/mol). Fragmentation patterns may include loss of the ethoxy group (m/z 133) or nitrile moiety (m/z 105) .

What purification strategies are effective for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to isolate the compound. High solubility in ethanol at elevated temperatures allows for gradual cooling to precipitate pure crystals.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate impurities. Monitor fractions via TLC (Rf ~0.3 in hexane/EtOAc 7:3).

- HPLC : Use a C18 column with acetonitrile/water (60:40) for analytical purity checks (>99% by UV detection at 254 nm) .

Advanced Research Questions

How do substituents (e.g., ethoxy vs methoxy) influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- Electronic Effects : The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. Compare reactivity with methoxy (–OCH₃) by synthesizing analogs and measuring reaction rates in SNAr (nucleophilic aromatic substitution) with amines or thiols .

- Steric Effects : Ethoxy’s larger size may hinder substitution at adjacent positions. Use X-ray crystallography or DFT calculations to analyze steric maps .

- Experimental Design : Conduct competitive reactions between ethoxy and methoxy derivatives under identical conditions (e.g., Knoevenagel condensation) and quantify yields via GC-MS .

What methodologies assess the thermodynamic stability and degradation pathways of this compound?

Methodological Answer:

- Accelerated Stability Studies :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–300°C, 10°C/min) to identify decomposition temperatures.

- Forced Degradation : Expose the compound to extreme conditions (e.g., 0.1 M HCl/NaOH, 40°C/75% humidity for 14 days) and monitor degradation products via LC-MS .

- Degradation Pathways : Use isotopic labeling (¹⁵N or ¹³C) to trace bond cleavage. For example, hydrolytic degradation of the nitrile group to carboxylic acid can be tracked using FTIR and NMR .

How can molecular docking studies evaluate interactions of this compound with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with nitrile-binding pockets (e.g., cytochrome P450, nitrilases). Obtain target structures from the PDB (e.g., 1RE for triazine-related enzymes) .

- Docking Workflow :

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.